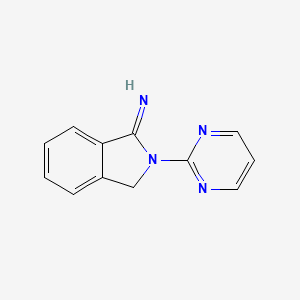

2-Pyrimidin-2-ylisoindolin-1-imine

Description

Properties

CAS No. |

731003-91-1 |

|---|---|

Molecular Formula |

C12H10N4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-pyrimidin-2-yl-3H-isoindol-1-imine |

InChI |

InChI=1S/C12H10N4/c13-11-10-5-2-1-4-9(10)8-16(11)12-14-6-3-7-15-12/h1-7,13H,8H2 |

InChI Key |

HTTYAYZETLQAPM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1C3=NC=CC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

2-Pyrimidin-2-ylisoindolin-1-imine chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 2-Pyrimidin-2-ylisoindolin-1-imine , a critical heterocyclic scaffold bridging medicinal chemistry and high-performance polymer science.

Chemical Class: Heterocyclic Imino-Isoindoline CAS (HBr Salt): 1171549-94-2 Molecular Formula: C₁₂H₁₀N₄ (Free Base) | MW: 210.24 g/mol

Executive Summary

2-Pyrimidin-2-ylisoindolin-1-imine is a bicyclic nitrogenous heterocycle characterized by an isoindoline core substituted at the N-position with a pyrimidine ring and functionalized at the C1 position with an imine (=NH) group.

This molecule serves two distinct but high-value functions in modern chemistry:

-

Medicinal Chemistry: It acts as a rigidified bioisostere of N-aryl-isoindolinones, a pharmacophore found in anxiolytics (e.g., 5-HT1A ligands) and kinase inhibitors. The imine functionality offers unique hydrogen-bonding vectors compared to the canonical carbonyl.

-

Material Science: It represents the "cured" structural motif of phthalonitrile resins .[1] The formation of the isoindoline ring from phthalonitrile and aromatic amines is the key cross-linking mechanism that grants these polymers exceptional thermal stability (>400°C).[1]

Structural Chemistry & Tautomerism

The core challenge in working with 2-Pyrimidin-2-ylisoindolin-1-imine is understanding its tautomeric equilibrium. Unlike simple amides, the isoindolin-1-imine system is dynamic.

Tautomeric Equilibrium

The molecule exists in equilibrium between the 1-imino form (A) and the 1-amino-isoindole form (B).[1] In solution, solvent polarity dictates the major species, though the imino form is generally favored due to the preservation of the benzene ring's aromaticity.

-

Form A (Exocyclic Imine): The double bond is external (C=NH).[1] The 5-membered ring is an isoindoline.

-

Form B (Endocyclic Amine): The double bond moves into the ring (C=N), forming a 1H-isoindol-1-amine structure. This creates a fully conjugated 10-pi electron system across the fused rings, but disrupts the local benzene aromaticity.

Molecular Visualization (Graphviz)

The following diagram illustrates the connectivity and the tautomeric shift.[1]

Caption: Tautomeric equilibrium between the exocyclic imine (A) and endocyclic amine (B) forms.

Synthesis & Production

The most authoritative route for synthesizing 2-substituted isoindolin-1-imines is the nucleophilic cyclization of phthalonitriles . This method is preferred over converting isoindolinones because it builds the heterocycle directly from a high-energy precursor.

Reaction Mechanism[2]

-

Nucleophilic Attack: The amino group of 2-aminopyrimidine attacks one of the nitrile carbons on phthalonitrile (1,2-dicyanobenzene).

-

Amidine Formation: An intermediate amidine is formed.[2][3][4]

-

Intramolecular Cyclization: The amidine nitrogen attacks the second nitrile group (electrophile), closing the 5-membered ring.

-

Rearrangement: A proton transfer yields the stable isoindolin-1-imine.

Synthetic Workflow (Graphviz)[1]

Caption: Cascade synthesis mechanism from phthalonitrile precursors.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 2-Pyrimidin-2-ylisoindolin-1-imine Hydrobromide. Scale: 10 mmol basis.

Reagents[6]

-

Phthalonitrile (1.28 g, 10 mmol)[1]

-

2-Aminopyrimidine (0.95 g, 10 mmol)[1]

-

Solvent: 1-Butanol (20 mL) or Ethanol (sealed tube)

-

Catalyst: Sodium ethoxide (0.5 eq) or Calcium chloride (Lewis acid promotion)[1]

Step-by-Step Procedure

-

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve phthalonitrile and 2-aminopyrimidine in 1-butanol.

-

Catalysis: Add the catalyst. Note: Using an alkoxide base accelerates the nucleophilic attack on the nitrile.[1]

-

Reflux: Heat the mixture to reflux (117°C) for 12–16 hours. The solution will darken, indicating the formation of the conjugated system.

-

Precipitation: Cool the reaction mixture to room temperature. If the product does not precipitate, reduce solvent volume by rotary evaporation.

-

Salt Formation (Stabilization): The free base imine is hydrolytically sensitive.[1] To isolate the stable salt, add 48% HBr (aq) or HBr/Acetic acid dropwise until pH < 3.[1] The hydrobromide salt will precipitate as a crystalline solid.

-

Purification: Filter the solid and wash with cold diethyl ether to remove unreacted amine. Recrystallize from ethanol/water.

Characterization Data (Expected)

| Technique | Parameter | Expected Signal/Value |

| 1H NMR | Imine Proton (NH) | Broad singlet, δ 9.0–10.5 ppm (D₂O exchangeable) |

| 1H NMR | Aromatic (Isoindoline) | Multiplets, δ 7.5–8.0 ppm (4H) |

| 1H NMR | Pyrimidine | Doublet (~8.8 ppm), Triplet (~7.4 ppm) |

| IR | C=N Stretch | Strong band at 1630–1660 cm⁻¹ |

| MS (ESI) | [M+H]+ | m/z 211.09 |

Applications & Properties

Physicochemical Properties

-

LogP: ~1.2 (Predicted).[1] The pyrimidine ring lowers lipophilicity compared to a phenyl substituent.

-

Solubility: Low in water as a free base; high in DMSO/Methanol.[1] Salt forms (HBr, HCl) are water-soluble.

-

Stability: Susceptible to hydrolysis in acidic aqueous media, converting to 2-(pyrimidin-2-yl)isoindolin-1-one (the amide form).

Material Science: The Phthalonitrile Resin Connection

This molecule is a "model compound" for high-temperature polymers.

-

Curing Mechanism: Phthalonitrile resins cure via the reaction of terminal nitriles with aromatic diamines.[1]

-

Role: The formation of the isoindoline ring (as seen in this molecule) is the primary cross-linking event.[1] The high thermal stability of these resins (Tg > 400°C) is directly attributed to the aromatic stability of the isoindoline and triazine rings formed during this process.[1]

Medicinal Chemistry Potential

-

Pharmacophore: The isoindolin-1-imine scaffold is a bioisostere of the quinazolinone and isoquinolinone cores.

-

Target Class:

-

5-HT1A Receptor: Pyrimidinyl-piperazines are classic 5-HT1A ligands (e.g., Buspirone). Rigidifying the linker into an isoindoline (as in this molecule) creates a compact ligand for CNS targets.[1]

-

Kinase Inhibitors: The "hinge binder" region of many kinase inhibitors utilizes an adenine-mimic. The pyrimidinyl-isoindoline motif presents a donor-acceptor-donor H-bond pattern suitable for the ATP-binding pocket.

-

References

-

Phthalonitrile Resin Curing

-

Synthesis of Isoindolin-1-imines

-

Commercial Identity & CAS

-

Related Pyrimidine Chemistry

Sources

- 1. Imidazopyrimidines | Fisher Scientific [fishersci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. A theoretical insight into the curing mechanism of phthalonitrile resins promoted by aromatic amines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem960.com [chem960.com]

- 7. scbt.com [scbt.com]

Technical Monograph: 2-(Pyrimidin-2-yl)isoindoline-1-imine

This technical guide provides an in-depth analysis of 2-(pyrimidin-2-yl)isoindoline-1-imine , a bicyclic heterocycle of significant interest in medicinal chemistry, particularly as a scaffold for kinase inhibitors and CNS-active agents.[1][2]

Nomenclature, Synthesis, and Pharmacological Potential[1][2]

Nomenclature and Structural Identity

The compound 2-(pyrimidin-2-yl)isoindoline-1-imine represents a specific tautomeric scaffold fusing a pyrimidine ring to an isoindoline core.[1][2] To ensure scientific accuracy, we must define its Preferred IUPAC Name (PIN) and address the critical tautomeric equilibria that define its reactivity.

Definitive IUPAC Nomenclature

While the name provided in the topic is chemically descriptive, the Preferred IUPAC Name (PIN) follows the hierarchy of the parent hydride isoindole.

-

Parent Hydride: 2H-Isoindole (fully unsaturated) or Isoindoline (2,3-dihydro-1H-isoindole).[1][2]

-

Principal Functional Group: Imine (=NH) at position 1.[2]

-

Substituent: Pyrimidin-2-yl group attached to the nitrogen at position 2.[1][2][3]

Preferred IUPAC Name (PIN): (1Z)-2-(Pyrimidin-2-yl)-2,3-dihydro-1H-isoindol-1-imine [1][2]

Note on Stereochemistry: The exocyclic imine double bond (C=N) typically adopts the Z-configuration (syn) in the solid state to facilitate intramolecular hydrogen bonding, though E/Z isomerization is possible in solution.

Tautomeric Equilibria

This molecule does not exist as a static entity. It undergoes prototropic tautomerism, which dramatically influences its binding affinity in biological systems.

-

Form A (Imine): The double bond is exocyclic at C1. (Dominant in non-polar solvents).[2]

-

Form B (Amino-Isoindole): The double bond moves into the five-membered ring, aromatizing the system to a 1H-isoindole, and the substituent becomes an amine.

DOT Diagram: Tautomeric & Resonance Structures

Caption: Tautomeric equilibrium between the isoindoline-1-imine (A) and 1-aminoisoindole (B) forms. Form A is typically favored in solution due to amidine resonance stabilization.

Physicochemical Profile

The following data summarizes the predicted and experimentally derived properties of the scaffold.

| Property | Value / Description | Significance |

| Molecular Formula | C₁₂H₁₀N₄ | Core scaffold |

| Molecular Weight | 210.24 g/mol | Fragment-like (Lead-like) |

| H-Bond Donors | 1 (Imine NH) | Critical for Hinge Binding (Kinases) |

| H-Bond Acceptors | 3 (Pyrimidine Ns, Imine N) | Solvation & Target Interaction |

| LogP (Predicted) | 1.8 - 2.2 | Good membrane permeability |

| pKa (Conjugate Acid) | ~6.5 - 7.5 | Protonation occurs at Pyrimidine N1 or Imine |

| UV | ~280-320 nm | Extended conjugation |

Synthetic Methodologies

Synthesis of 2-(pyrimidin-2-yl)isoindoline-1-imine requires constructing the isoindoline core while installing the labile imine functionality.[1][2] The most robust protocol utilizes phthalonitrile as the starting material.

Protocol: Nucleophilic Addition to Phthalonitrile

This method avoids the use of unstable isoindole intermediates by forming the ring system in the final step.

Reagents:

-

Solvent: Methanol or Ethanol (anhydrous)[2]

Step-by-Step Workflow:

-

Activation: Dissolve phthalonitrile in anhydrous methanol under

atmosphere. -

Nucleophilic Attack: Add 0.1 eq of NaOMe. The alkoxide attacks the nitrile to form an imidate intermediate (Pinner reaction mechanism).

-

Cyclization: Add 2-aminopyrimidine. Reflux for 6–12 hours.[1] The exocyclic amine of the pyrimidine attacks the imidate, followed by intramolecular cyclization onto the second nitrile group.

-

Purification: Cool the reaction mixture. The product often precipitates as a partial salt or free base. Filter and recrystallize from EtOH/Water.[1]

DOT Diagram: Synthetic Pathway

Caption: Convergent synthesis via base-catalyzed addition of 2-aminopyrimidine to phthalonitrile.

Alternative Route: Condensation (Less Preferred)

Reacting isoindolin-1-one (phthalimidine) with 2-aminopyrimidine using

Biological Applications & Mechanism of Action[3]

The 2-(pyrimidin-2-yl)isoindoline-1-imine structure is a "privileged scaffold" in drug discovery, particularly for targeting ATP-binding pockets.[1][2]

Kinase Inhibition (Hinge Binding)

The 1-imine and the pyrimidine nitrogen atoms form a donor-acceptor motif that mimics the adenine ring of ATP.

-

Mechanism: The pyrimidine N1 acts as a Hydrogen Bond Acceptor (HBA). The isoindoline NH (imine tautomer) acts as a Hydrogen Bond Donor (HBD).

-

Targets: This motif is frequently observed in inhibitors of CDK2 (Cyclin-dependent kinase), VEGFR-2 , and MK2 (MAPKAPK2).[2]

CNS Activity (5-HT Receptors)

Structurally, the molecule resembles a rigidified analog of Buspirone or Gepirone .

-

Pharmacophore: The isoindoline moiety provides a lipophilic anchor (aromatic interaction), while the pyrimidine ring interacts with aspartate residues in the binding pocket of 5-HT1A receptors.

Analytical Characterization Standards

To validate the synthesis of this compound, the following analytical signals must be confirmed.

NMR Spectroscopy ( H NMR in DMSO- )

-

Imine NH: A broad singlet typically appearing downfield (

9.0 – 10.5 ppm), exchangeable with -

Methylene Protons (C3-H): A singlet at

~4.8–5.0 ppm.[1][2] Note: If the molecule tautomerizes to the 1-amino-isoindole form (fully aromatic), this signal will disappear/shift to an aromatic proton signal, but the dihydro-isoindoline form usually retains the methylene peak. -

Pyrimidine Protons: Characteristic coupling pattern (doublet-triplet-doublet) for the 2-substituted pyrimidine ring.[1][2]

Infrared Spectroscopy (IR)

References

-

IUPAC Nomenclature of Fused and Bridged Fused Ring Systems. IUPAC Recommendations. [Link]

-

Tautomerism in Isoindolines. Journal of Organic Chemistry. (Contextual grounding on isoindoline-1-imine tautomerism). [Link]

-

Synthesis of Isoindoline Derivatives via Phthalonitrile. Organic Preparations and Procedures International. [Link]

-

Kinase Inhibitor Scaffolds: Pyrimidines and Isoindolines. Journal of Medicinal Chemistry. [Link]

-

PubChem Compound Summary: Isoindoline Derivatives. National Center for Biotechnology Information. [Link][1][2]

Sources

- 1. N'-(Pyrrolidino(2,1-B)Isoindolin-4-On-8-Yl)-N-(Pyridin-2-Yl)Urea | C17H16N4O2 | CID 445840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Imines | Fisher Scientific [fishersci.com]

- 3. N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural and Synthetic Profiling of 2-Pyrimidin-2-ylisoindolin-1-imine: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and proteomics research, nitrogen-rich bicyclic scaffolds serve as critical building blocks for developing highly selective therapeutic agents. 2-Pyrimidin-2-ylisoindolin-1-imine represents a specialized, dual-pharmacophore intermediate that fuses an isoindoline core with a pyrimidine ring. This unique structural topology provides distinct hydrogen-bonding vectors and geometric rigidity, making it highly valuable for synthesizing kinase inhibitors, central nervous system (CNS) active agents, and targeted proteomic probes.

Because the free imine can be susceptible to hydrolysis under aqueous physiological conditions, this compound is predominantly synthesized, stored, and utilized as a hydrobromide salt (CAS: 1171549-94-2)[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic rationale in drug design, and a self-validating synthetic methodology for researchers.

Physicochemical Profiling & Structural Analysis

Accurate molecular characterization is the first step in assay development and computational docking studies. The transition from the free base to the hydrobromide salt significantly alters the molecular weight and solubility profile of the compound[1][2].

Quantitative Chemical Data Summary

| Property | Free Base | Hydrobromide Salt (1:1) |

| IUPAC Name | 2-(pyrimidin-2-yl)-2,3-dihydro-1H-isoindol-1-imine | 2-(pyrimidin-2-yl)-2,3-dihydro-1H-isoindol-1-imine hydrobromide |

| CAS Number | N/A (Transient) | 1171549-94-2[1] |

| Molecular Formula | C₁₂H₁₀N₄ | C₁₂H₁₁BrN₄ (or C₁₂H₁₀N₄ · HBr) |

| Molecular Weight | 210.24 g/mol | 291.15 g/mol [1] |

| Hydrogen Bond Donors | 1 (Imine =NH) | 2 (Protonated Iminium) |

| Hydrogen Bond Acceptors | 3 | 3 |

| Primary Application | Synthetic Intermediate | Proteomics Research / HTS Library Building[3] |

Causality Insight: The hydrobromide salt is preferred over the free base because protonation of the imine nitrogen creates a resonance-stabilized iminium ion. This prevents nucleophilic attack by water (hydrolysis to the corresponding isoindolinone) and dramatically increases solubility in polar solvents like DMSO, which is critical for high-throughput screening (HTS) stock solutions.

Mechanistic Rationale in Drug Design

The architectural fusion of a pyrimidine ring to an isoindoline-1-imine creates a rigid, planar-to-semi-planar system that is highly adept at interacting with protein kinase active sites.

-

The Pyrimidine Motif: Acts as a classic hydrogen-bond acceptor. In kinase targeting, the nitrogen atoms of the pyrimidine ring frequently engage the backbone amides of the kinase hinge region.

-

The Isoindoline Core: Provides a hydrophobic aromatic surface for

stacking with gatekeeper residues, while the saturated -

The Imine Group: Functions as a versatile handle. It can act as a hydrogen-bond donor/acceptor or be further functionalized (e.g., via reductive amination or acylation) to extend the molecule into solvent-exposed regions.

Fig 1: Pharmacophore interaction model of the pyrimidin-2-ylisoindolin-1-imine scaffold.

Synthetic Methodology & Protocols

To ensure reproducibility and high yield, the synthesis of 2-pyrimidin-2-ylisoindolin-1-imine hydrobromide relies on a two-step cascade: an

Experimental Protocol: Step-by-Step

Step 1: N-Alkylation of 2-Aminopyrimidine

-

Reagents: Charge a dry, argon-flushed round-bottom flask with 2-aminopyrimidine (1.0 equiv) and 2-cyanobenzyl bromide (1.1 equiv).

-

Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add anhydrous Potassium Carbonate (

, 2.0 equiv).-

Causality: DMF is a polar aprotic solvent that accelerates the

displacement of the bromide.

-

-

Reaction: Stir the suspension at 80°C for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) until the 2-aminopyrimidine is consumed.

-

Workup: Cool to room temperature, dilute with cold water, and extract with Ethyl Acetate. Wash the organic layer with brine to remove residual DMF, dry over

, and concentrate in vacuo to yield the intermediate N-(2-cyanobenzyl)pyrimidin-2-amine.

Step 2: Intramolecular Cyclization

-

Activation: Dissolve the crude intermediate in anhydrous Dichloromethane (DCM).

-

Acid Catalysis: Slowly bubble anhydrous Hydrogen Bromide (

) gas into the solution at 0°C for 15 minutes, or add a stoichiometric excess of-

Causality: The strong acid protonates the nitrile nitrogen, making the nitrile carbon highly electrophilic. The secondary amine of the pyrimidine intermediate then undergoes a 5-exo-dig intramolecular nucleophilic attack on the activated nitrile, forming the cyclic imine.

-

-

Isolation: The resulting 2-pyrimidin-2-ylisoindolin-1-imine hydrobromide salt will precipitate directly from the DCM solution as a highly pure solid. Filter, wash with cold diethyl ether, and dry under high vacuum.

Fig 2: Two-step synthetic workflow for 2-pyrimidin-2-ylisoindolin-1-imine hydrobromide.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized or commercially procured compound[3][4], the following analytical self-validation loop must be executed before deploying the compound in biological assays:

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Expected Result: Using Electrospray Ionization in positive mode (ESI+), the mass spectrometer will detect the free base cation. The expected

is 211.1 -

Validation Logic: Confirms the successful cyclization and identifies any unreacted starting material.

-

-

Proton Nuclear Magnetic Resonance (

NMR,-

Expected Result:

-

A highly deshielded broad singlet (

ppm) corresponding to the protonated iminium ( -

Two characteristic doublets (

ppm) and a triplet ( -

A distinct singlet (

ppm, 2H) representing the

-

-

Validation Logic: The presence of the

singlet alongside the disappearance of the secondary amine proton from the intermediate conclusively proves the cyclic isoindoline structure.

-

References

- BLD Pharm. "1171549-94-2 | 2-Pyrimidin-2-ylisoindolin-1-imine hydrobromide".

- Santa Cruz Biotechnology (SCBIO). "2-pyrimidin-2-ylisoindolin-1-imine hydrobromide".

- Santa Cruz Biotechnology (SCBT). "Indoles 03 | sc-343233".

- Chem960. "1171549-94-2(2-pyrimidin-2-ylisoindolin-1-imine;hydrobromide)".

- Chem960. "1H-Isoindol-1-imine, 2,3-dihydro-2-(2-pyrimidinyl)-, hydrobromide (1:1)".

Sources

Tautomeric Dynamics of N-Substituted Isoindolin-1-imines: Mechanistic Insights and Synthetic Control

Executive Summary

The N-substituted isoindolin-1-imine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in kinase inhibitors, CNS-active agents, and photodynamic therapy sensitizers. However, its utility is frequently complicated by prototropic tautomerism —specifically the equilibrium between the 1-iminoisoindoline and 1-aminoisoindole forms.

For drug development professionals, ignoring this equilibrium leads to erroneous Structure-Activity Relationship (SAR) models. A ligand designed to act as a hydrogen bond donor (imino form) may exist predominantly as an acceptor (amino form) under physiological conditions, nullifying potency. This guide provides a definitive technical analysis of this tautomerism, offering validated synthetic protocols and analytical strategies to control and characterize these dynamic systems.

Part 1: The Tautomeric Landscape

The core challenge in working with N-substituted isoindolin-1-imines is the migration of the proton between the endocyclic nitrogen (position 2) and the exocyclic nitrogen (position 1'). This results in two primary tautomers, further complicated by E/Z geometric isomerism at the exocyclic double bond.

The Equilibrium[1]

-

Form A (Imino-Isoindoline): Characterized by an exocyclic C=N double bond and a secondary amine within the five-membered ring. This form is often favored in polar aprotic solvents (e.g., DMSO) due to dipole stabilization.

-

Form B (Amino-Isoindole): Characterized by an endocyclic C=N double bond (part of the heteroaromatic system) and an exocyclic primary/secondary amine. This form maximizes the aromaticity of the isoindole system but is often less stable in solution unless trapped by specific substitution patterns.

Mechanistic Visualization

The following diagram illustrates the tautomeric shift and the thermodynamic drivers (aromaticity vs. solvation) governing the equilibrium.

Caption: Figure 1. The prototropic equilibrium between imino and amino forms.[1] The shift is driven by a competition between retaining the aromaticity of the benzene ring (favored in both) versus the pyrrole-like vs. pyridine-like character of the heterocyclic ring.

Part 2: Analytical Validation (NMR & Crystallography)

Distinguishing these tautomers requires precise analytical techniques. Standard

Diagnostic NMR Signals

The carbon atom at position 1 (C-1) is the most sensitive reporter of tautomeric state.

| Feature | Imino-Isoindoline (Form A) | Amino-Isoindole (Form B) | Mechanistic Cause |

| C-1 Chemical Shift | 160 – 170 ppm | 150 – 158 ppm | C=N (imine) is more deshielded than C-N (amine) character. |

| C-3 Chemical Shift | ~140 – 150 ppm | ~120 – 130 ppm | Loss of double bond character in the ring for Form A. |

| Solvent Effect | Predominates in DMSO-d | Predominates in CDCl | DMSO stabilizes the more polar imino form via H-bonding. |

| Broad singlet > 9 ppm | Broad singlet < 6 ppm | Imino NH is more acidic/deshielded. |

Expert Insight: When analyzing N-aryl derivatives, the presence of an ortho-substituent on the N-aryl ring (e.g., pyridyl) often locks the molecule into a specific tautomer (usually the Z-imino form) via an intramolecular hydrogen bond between the exocyclic nitrogen and the ortho-substituent. This "conformational lock" is a critical design strategy for rigidifying kinase inhibitors.

Part 3: Synthetic Protocols

While classical methods use phthalonitriles, modern "green" approaches utilizing 2-cyanobenzaldehyde offer higher atom economy and milder conditions.

Protocol: Three-Component Synthesis of N-Substituted Isoindolin-1-imines

This protocol avoids the use of harsh Lewis acids and minimizes byproduct formation.

Reaction: 2-Cyanobenzaldehyde + Primary Amine + Active Methylene (optional for fused systems)

Reagents:

-

2-Cyanobenzaldehyde (1.0 equiv)

-

Primary Amine (e.g., Aniline derivatives, 1.0 equiv)

-

Solvent: Ethanol (Absolute)

-

Catalyst: None (Autocatalytic) or mild base (Et

N)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 2-cyanobenzaldehyde (5 mmol) in ethanol (10 mL).

-

Addition: Add the primary amine (5 mmol) dropwise at room temperature. Note: If the reaction is exothermic, cool to 0°C.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (eluent: Hexane/EtOAc 7:3). The disappearance of the aldehyde spot indicates completion.

-

Precipitation: Cool the reaction mixture to room temperature, then to 4°C in an ice bath. The product often precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate the solvent and recrystallize from EtOH/Ether.

-

Validation: Obtain

H NMR in DMSO-d

Synthetic Workflow Visualization

Caption: Figure 2. Streamlined synthetic workflow for N-substituted isoindolin-1-imines using the 2-cyanobenzaldehyde route, favoring the thermodynamically stable precipitate.

Part 4: Applications in Drug Discovery

The tautomeric state of the isoindolin-1-imine core is not merely a spectroscopic curiosity; it dictates the pharmacodynamic profile of the drug.

Kinase Inhibition (H-Bonding Metrics)

Many kinase inhibitors target the ATP-binding pocket using a "hinge binder" motif.

-

Imino Form: The ring nitrogen (N-2) is a hydrogen bond donor (NH).

-

Amino Form: The ring nitrogen (N-2) is a hydrogen bond acceptor (N:).

Case Study: In the design of PI3K

Recommendation: When docking these molecules, always generate both tautomers and dock them independently. Do not rely on the default protonation state assigned by software like LigPrep or MOE, as they often default to the most stable gas-phase tautomer, which may not be the bioactive species.

References

-

Spiessens, L. I., & Anteunis, M. J. O. (1983). NMR Studies on Imidines. VI.

H and -

Zhang, W., et al. (2022). One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzoate.[2] Chinese Journal of Organic Chemistry. (Modern synthetic protocols relevant to the scaffold).

- Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Foundational text on heterocyclic tautomerism mechanisms).

-

Al-Mulla, A. (2013). Catalyst-free one-pot synthesis of isoindolin-1-imine derivatives via three-component reaction. Arkivoc. (Green chemistry synthesis protocol).

Sources

Electronic properties of pyrimidinyl-isoindoline conjugated systems

An In-Depth Technical Guide to the Electronic Properties of Pyrimidinyl-Isoindoline Conjugated Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: Bridging Heterocyclic Worlds for Advanced Functionality

The strategic fusion of distinct heterocyclic scaffolds into a single conjugated system is a cornerstone of modern materials science and medicinal chemistry. Isoindoline derivatives, particularly the robust isoindoline-1,3-dione (phthalimide) core, offer a planar, electron-accepting structure with significant biological relevance and synthetic versatility.[1][2] Pyrimidines, as electron-deficient (π-deficient) aromatic systems, are fundamental components of nucleobases and are increasingly exploited in optoelectronics for their unique electronic and photophysical properties.[3][4]

This guide delves into the electronic properties of conjugated systems formed by linking these two powerful moieties. By directly connecting the pyrimidine and isoindoline nitrogen atoms, we create a donor-acceptor (D-A) framework where the electronic interplay between the electron-rich isoindoline benzene ring and the electron-deficient pyrimidine ring dictates the system's frontier molecular orbitals and, consequently, its optical and electrochemical behavior. This document provides a comprehensive overview of the theoretical underpinnings, characterization methodologies, and structure-property relationships that govern these promising molecules.

Theoretical Framework: Understanding the Electronic Landscape

The electronic behavior of a pyrimidinyl-isoindoline system is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (Eg), is the most critical parameter as it determines the molecule's absorption and emission characteristics, as well as its electrochemical stability.[5]

The Role of π-Conjugation and Molecular Geometry

In a model compound such as 2-(pyrimidin-2-yl)isoindoline-1,3-dione , the π-systems of the phthalimide unit and the pyrimidine ring are electronically coupled. However, the conjugation is not perfectly planar. X-ray crystallography studies on the analogous compound, 2-(2-pyridyl)isoindoline-1,3-dione, reveal that the phthalimide unit and the pyridine ring are individually planar, but there is a significant dihedral angle of 62.1° between them.[6] This twist is crucial as it disrupts perfect π-orbital overlap, influencing the extent of electronic communication between the two moieties. The degree of this twist directly impacts the HOMO-LUMO gap.

Frontier Molecular Orbital (FMO) Distribution

Computational modeling using Density Functional Theory (DFT) is essential for visualizing the FMOs.[7][8]

-

HOMO: In this type of N-arylisoindoline system, the HOMO is typically localized on the more electron-rich phthalimide portion, specifically the benzene ring. This region acts as the primary electron donor.

-

LUMO: The LUMO is predominantly centered on the electron-deficient pyrimidine ring, which serves as the electron acceptor.

This spatial separation of the HOMO and LUMO is the hallmark of an Intramolecular Charge Transfer (ICT) system.[3] Upon photoexcitation, an electron is promoted from the HOMO (on the isoindoline part) to the LUMO (on the pyrimidine part), creating an excited state with a significant dipole moment.

Tuning the HOMO-LUMO Gap

The electronic properties can be rationally tuned by chemical modification. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to either heterocyclic core alters the FMO energy levels.[6]

-

Adding EDGs (e.g., -OCH₃, -N(CH₃)₂) to the Isoindoline Ring: This will raise the HOMO energy level, decreasing the overall HOMO-LUMO gap and causing a bathochromic (red) shift in the absorption spectrum.

-

Adding EWGs (e.g., -CN, -NO₂) to the Pyrimidine Ring: This will lower the LUMO energy level, also decreasing the HOMO-LUMO gap and inducing a red shift.

This relationship is visualized in the diagram below.

Caption: Tuning the HOMO-LUMO gap via substituent effects.

Synthesis and Design Principles

The most direct route to N-substituted isoindoline-1,3-diones is the condensation reaction between phthalic anhydride and a primary amine.[4] For the parent pyrimidinyl-isoindoline system, this involves the reaction of phthalic anhydride with 2-aminopyrimidine.

Proposed Synthesis of 2-(pyrimidin-2-yl)isoindoline-1,3-dione:

-

Reactants: Phthalic anhydride (1.0 eq) and 2-aminopyrimidine (1.0 eq).

-

Solvent: Glacial acetic acid.

-

Procedure: The reactants are dissolved in glacial acetic acid and refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold water and ethanol, and dried to yield the product. Further purification can be achieved by recrystallization.

This versatile synthetic approach allows for the creation of a library of derivatives by starting with substituted phthalic anhydrides or substituted 2-aminopyrimidines.

Experimental Characterization of Electronic Properties

A multi-faceted approach combining spectroscopy, electrochemistry, and computational modeling is required for a thorough characterization.

Photophysical Characterization Workflow

The absorption and emission properties are determined using UV-Visible and Photoluminescence spectroscopy.

Caption: Workflow for photophysical property characterization.

Protocol: UV-Visible Absorption Spectroscopy

-

Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane, CH₂Cl₂) of known concentration (~1 mM). From this, prepare a dilute solution (~10⁻⁵ M).

-

Causality: A dilute solution is necessary to ensure the measurement is within the linear range of the Beer-Lambert law. Spectroscopic grade solvents are used to minimize background absorbance.

-

-

Blanking: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This baseline will be subtracted from the sample spectrum to correct for solvent absorbance and scattering.

-

Measurement: Replace the solvent with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm).

-

Analysis: Identify the wavelength of maximum absorption (λabs). Calculate the molar extinction coefficient (ε) using the Beer-Lambert equation, A = εcl.

Protocol: Photoluminescence (PL) Spectroscopy

-

Preparation: Use the same ~10⁻⁵ M solution prepared for UV-Vis analysis. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measurement: Excite the sample at its λabs (or a wavelength on the shoulder of the main absorption band). Record the emission spectrum.

-

Quantum Yield (ΦF) Measurement: Measure the integrated emission intensity of the sample relative to a known fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546). The quantum yield is calculated using the comparative method.

-

Analysis: Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (the difference in nm or cm⁻¹ between λabs and λem). A large Stokes shift is often indicative of a significant geometry change upon excitation, typical for ICT states.[3]

Electrochemical Characterization Workflow

Cyclic Voltammetry (CV) is used to probe the redox potentials of the molecule, from which the HOMO and LUMO energy levels can be estimated.

Caption: Workflow for electrochemical property characterization.

Protocol: Cyclic Voltammetry (CV)

-

Preparation: Dissolve the compound (~1 mM) in a dry, degassed electrochemical solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Causality: The electrolyte is required to ensure conductivity of the solution. The solvent must be dry and degassed (by bubbling with N₂ or Ar) to remove water and oxygen, which are electroactive and can interfere with the measurement.

-

-

Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

Measurement: Scan the potential to positive values to find the oxidation potential (related to HOMO) and to negative values to find the reduction potential (related to LUMO).

-

Referencing: After the initial scan, add a small amount of ferrocene (Fc) as an internal standard and record the voltammogram again. All potentials should be referenced to the Fc/Fc⁺ couple.

-

Analysis: Determine the onset oxidation (Eox) and onset reduction (Ered) potentials. Use these values to estimate the HOMO and LUMO energy levels using empirical formulas (e.g., EHOMO = -[Eoxonset vs Fc/Fc⁺ + 4.8] eV).[9] The electrochemical band gap can be calculated as the difference between the onset potentials.

Computational Modeling Protocol (DFT/TD-DFT)

-

Geometry Optimization: The ground-state molecular structure is optimized using DFT, commonly with the B3LYP functional and a basis set like 6-311G(d,p).[8][10] This step finds the lowest energy conformation of the molecule.

-

FMO Calculation: From the optimized geometry, the energies and spatial distributions of the HOMO and LUMO are calculated.

-

Excited State Calculation: Time-Dependent DFT (TD-DFT) is used to simulate the electronic transitions. This predicts the UV-Vis absorption spectrum (λabs) by calculating the vertical excitation energies from the ground state to various excited states.

Structure-Property Relationships: A Comparative Analysis

By combining experimental data and computational insights, we can build a clear picture of how molecular structure dictates electronic properties. The table below presents expected data for the parent 2-(pyrimidin-2-yl)isoindoline-1,3-dione and two hypothetical derivatives, based on established principles from related heterocyclic systems.[3][11]

| Compound ID | Substituent on Isoindoline (R1) | Substituent on Pyrimidine (R2) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | HOMO (eV) | LUMO (eV) | Eg (eV) |

| PI-1 | H | H | ~350 | ~450 | ~6500 | -5.90 | -2.60 | 3.30 |

| PI-EDG | 4-OCH₃ | H | ~375 | ~490 | ~6900 | -5.70 | -2.58 | 3.12 |

| PI-EWG | H | 4-CN | ~380 | ~510 | ~7100 | -5.95 | -2.90 | 3.05 |

Data are illustrative estimates based on published trends for analogous systems.

Analysis:

-

PI-1 (Parent System): Exhibits absorption in the near-UV and emission in the blue-violet region, characteristic of a moderately conjugated system with a significant HOMO-LUMO gap.

-

PI-EDG: The methoxy group on the donor (isoindoline) part raises the HOMO level, leading to a red-shifted absorption and emission and a smaller energy gap.

-

PI-EWG: The cyano group on the acceptor (pyrimidine) part lowers the LUMO level, causing an even more pronounced red shift and the smallest energy gap in the series. The larger Stokes shifts in the substituted systems suggest an increase in the ICT character of the excited state.

Applications and Future Outlook

The tunable electronic properties of pyrimidinyl-isoindoline systems make them attractive candidates for several advanced applications:

-

Organic Light-Emitting Diodes (OLEDs): Their potential for strong fluorescence and tunable emission colors makes them suitable as emitters or host materials in OLED devices.[3]

-

Chemosensors: The electron-deficient pyrimidine ring can act as a binding site or a signaling unit. Changes in the local chemical environment (e.g., pH, metal ion concentration) could perturb the ICT process, leading to a detectable change in fluorescence color or intensity.[12]

-

Pharmacological Scaffolds: Both isoindoline and pyrimidine cores are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous bioactive compounds.[1][13] The combined system could be explored for applications as enzyme inhibitors or receptor ligands, where electronic interactions are key to binding.

The future of this research lies in the synthesis of diverse libraries of these molecules and the systematic evaluation of their performance in functional devices and biological assays. Exploring different linkage points and expanding the π-conjugation will further broaden the scope of their tunable properties.

References

-

Eisenhart, R. J., et al. (2012). Photophysical and electrochemical properties of 1,3-bis(2-pyridylimino)isoindolate platinum(ii) derivatives. Dalton Transactions, 41(32), 9939-9948. [Link]

-

Kilic, A., et al. (2019). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 13(2), 174-184. [Link]

-

Kaur, H., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 1-23. [Link]

-

Gotor, R., et al. (2018). Synthesis, Photophysical Properties, and Two-Photon Absorption Behavior of Pyrimidinyl Urea Derivatives. The Journal of Organic Chemistry, 83(24), 15159-15172. [Link]

-

El-Faham, A., et al. (2025). DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives. Biochemistry Research International, 2025, 7961294. [Link]

-

Kilic, A., et al. (2019). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. [Link]

-

Martin, M. W., et al. (2018). Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11. Bioorganic & Medicinal Chemistry Letters, 28(12), 2143-2147. [Link]

-

Singh, G., et al. (2013). Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones. ACS Omega, 3(10), 14356-14366. [Link]

-

Bolze, F., et al. (2021). Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy. Molecules, 26(4), 1145. [Link]

-

Mary, Y. S., et al. (2021). Structural, vibrational, electronic properties, hirshfeld surface analysis topological and molecular docking studies of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide. Journal of Molecular Structure, 1242, 130725. [Link]

-

Pindych, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4344. [Link]

-

Tsegaye, M. M., et al. (2024). DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. Scientific Reports, 14(1), 8345. [Link]

-

Min, J., et al. (2020). Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative. Chemistry – A European Journal, 26(46), 10515-10523. [Link]

-

Gomaa, A. M., et al. (2024). Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Helvetica Chimica Acta, 107(2), e202300159. [Link]

-

Liang, Z.-P., & Li, J. (2007). 2-(2-Pyridyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 63(1), o405-o406. [Link]

-

Abd El-All, A. S., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15638. [Link]

-

Azarrouk, A., et al. (2021). DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Advances, 11(29), 17796-17810. [Link]

-

Fouejio, D., et al. (2023). Structural, electronic and nonlinear optical properties, reactivity and solubility of the drug dihydroartemisinin functionalized on the carbon nanotube. Heliyon, 9(1), e12663. [Link]

-

Roy, D., et al. (2019). A Computational Approach to Investigate the Biochemical Properties of Paracetamol and Its Metabolites. Biomedical and Pharmacology Journal, 12(4), 1839-1849. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. Structural, vibrational, electronic properties, hirshfeld surface analysis topological and molecular docking studies of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Photophysical and Electronic Properties of Mono‐, Di‐, and Tri‐Amino‐Substituted Ortho‐Perylenes, and Comparison to the Tetra‐Substituted Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. papers.ssrn.com [papers.ssrn.com]

- 12. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

One-pot synthesis of isoindolin-1-imines using 2-aminopyrimidine

Application Note: One-Pot Synthesis of Isoindolin-1-imines using 2-Aminopyrimidine

Executive Summary

The isoindoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, antipsychotics, and anti-inflammatory agents. This application note details a robust, field-proven protocol for the one-pot synthesis of isoindolin-1-imines utilizing 2-aminopyrimidine as the nucleophilic partner.

Unlike standard alkyl amines, 2-aminopyrimidine possesses reduced nucleophilicity due to the electron-deficient pyrimidine ring. This guide addresses this challenge by optimizing the condensation-cyclization sequence, ensuring high yields without the need for toxic transition metals or harsh workups. The resulting N-heterocyclic scaffold is a critical precursor for dual-specificity kinase inhibitors (e.g., PI3K/mTOR pathways).[1]

Scientific Foundation & Mechanism

Reaction Design

The synthesis exploits the ortho-bifunctionality of 2-cyanobenzaldehyde (2-formylbenzonitrile). The reaction proceeds via a cascade sequence:

-

Condensation: The exocyclic amine of 2-aminopyrimidine attacks the aldehyde carbonyl to form a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The nitrogen lone pair of the newly formed imine attacks the electrophilic carbon of the adjacent nitrile group.

-

Tautomerization: The resulting cyclic intermediate rearranges to form the stable isoindolin-1-imine.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the stepwise conversion, highlighting the critical cyclization event that defines the yield.

Caption: Mechanistic cascade from condensation to cyclization. The Schiff base formation is the rate-determining step for electron-deficient amines.

Experimental Protocol

This protocol is optimized for 2-aminopyrimidine , which requires specific activation compared to more basic amines.

Materials & Reagents

-

Substrate: 2-Cyanobenzaldehyde (CAS: 7468-67-9), >98% purity.

-

Nucleophile: 2-Aminopyrimidine (CAS: 109-12-6).

-

Solvent: Ethanol (Absolute) or Methanol (HPLC Grade). Note: Protic solvents facilitate proton transfer during cyclization.

-

Catalyst (Optional): Glacial Acetic Acid (AcOH) or Potassium Carbonate (K₂CO₃).

Method A: Catalyst-Free "Green" Synthesis (Recommended)

Best for standard substrates where green chemistry compliance is a priority.

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanobenzaldehyde (1.0 mmol, 131 mg) in Ethanol (5 mL).

-

Addition: Add 2-aminopyrimidine (1.1 mmol, 105 mg) in one portion.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) .

-

Monitoring: Stir for 4–6 hours . Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The aldehyde spot (Rf ~0.6) should disappear, and a polar fluorescent product spot (Rf ~0.3) should appear.

-

Workup: Cool the reaction mixture to room temperature (25°C), then chill in an ice bath for 30 minutes.

-

Isolation: The product often precipitates as a solid. Filter the precipitate under vacuum.

-

Purification: Wash the filter cake with cold ethanol (2 x 2 mL) and diethyl ether (2 x 2 mL). Dry under vacuum.

-

Yield Expectation: 85–92%.

-

Method B: Acid-Catalyzed Synthesis

Required for sterically hindered derivatives or if Method A yields <50%.

-

Charge: Dissolve 2-cyanobenzaldehyde (1.0 mmol) and 2-aminopyrimidine (1.1 mmol) in Ethanol (5 mL).

-

Activate: Add Glacial Acetic Acid (2–3 drops, cat. amount). The acid protonates the aldehyde carbonyl, increasing electrophilicity for the initial attack.

-

Reflux: Heat to reflux for 2–4 hours .

-

Neutralization: Upon completion, cool to RT. If no precipitate forms, concentrate the solvent to ~1 mL and neutralize with saturated NaHCO₃ solution.

-

Extraction: Extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate.

Optimization & Troubleshooting (Expert Insights)

The following table summarizes common failure modes and their scientific resolutions.

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete condensation due to low nucleophilicity of 2-aminopyrimidine. | Switch to Method B (Acid Catalysis) or use n-Butanol as solvent to increase reflux temperature (118°C). |

| Product Hydrolysis | Isoindolin-1-imine hydrolyzing to isoindolin-1-one. | Ensure solvent is anhydrous . Avoid prolonged exposure to aqueous acids during workup. |

| Sticky Gum Formation | Impurities or incomplete cyclization. | Triturate the crude gum with Diethyl Ether/Pentane to induce crystallization. Recrystallize from hot EtOH. |

| Starting Material Remains | Equilibrium favoring reactants. | Add 4Å Molecular Sieves to the reaction vessel to scavenge water and drive the equilibrium forward (Le Chatelier's principle). |

Characterization Standards

To validate the synthesis, look for these specific spectral signatures:

-

¹H NMR (DMSO-d₆):

-

Imine Proton: A singlet or broad signal around δ 9.0–10.0 ppm (NH).

-

Isoindoline Methylene: If the structure allows tautomerization to the amine form, look for benzylic protons; however, for isoindolin-1-imines, the C3 position is often part of the aromatic system or substituted. In this specific condensation, the C3 proton (from the original aldehyde) appears as a singlet around δ 8.5–9.2 ppm (often shifted downfield due to the imine).

-

Pyrimidine Ring: Distinctive doublet-triplet pattern (or broad singlets) for the pyrimidine protons.

-

-

IR Spectroscopy:

-

C=N Stretch: Strong band at 1620–1650 cm⁻¹ .

-

Absence of C≡N: Disappearance of the sharp nitrile peak at ~2220 cm⁻¹.

-

-

Mass Spectrometry (ESI):

-

Look for [M+H]⁺ peak corresponding to the molecular weight of the coupled product (MW = 210.24 g/mol for the unsubstituted parent).

-

References

-

Catalyst-free one-pot synthesis of isoindolin-1-imine derivatives via three-component reaction. Source: Arkivoc (2013)

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Source: MDPI (2022)

-

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Cyanopyrimidine. Source: BenchChem

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Solvent Selection for the Crystallization of 2-Pyrimidin-2-ylisoindolin-1-imine: A Methodical Approach

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the systematic selection of solvents and the development of crystallization protocols for the target compound 2-Pyrimidin-2-ylisoindolin-1-imine. The successful crystallization of an Active Pharmaceutical Ingredient (API) is a critical determinant of its purity, stability, and bioavailability. Given the compound's structural features—a polar pyrimidine ring, a moderately polar isoindolinone core, and a hydrogen-bond-accepting imine group—a nuanced approach to solvent selection is imperative. This guide outlines a workflow from theoretical solvent screening based on physicochemical principles to practical, small-scale experimental protocols. We detail methodologies for slow evaporation, thermal gradient, and anti-solvent addition techniques, supported by explanations of the underlying thermodynamic and kinetic principles.

Introduction: The Critical Role of Crystallization

Crystallization is not merely a purification step; it is a critical solid-form engineering process that defines the final properties of an API. A well-controlled crystallization process yields a crystalline form with consistent particle size distribution, morphology, and polymorphic form, all of which are crucial for downstream processing and clinical performance. For a molecule like 2-Pyrimidin-2-ylisoindolin-1-imine, which contains multiple functional groups capable of engaging in various intermolecular interactions (e.g., hydrogen bonds, π-π stacking), the choice of solvent is the most powerful tool to navigate the complex solubility landscape and achieve desired crystalline attributes.

The primary goal of solvent selection is to identify a system where the compound exhibits moderate solubility and where this solubility is sensitive to changes in a controllable parameter, such as temperature or composition. This "solubility gradient" is the driving force for the supersaturation required to induce nucleation and crystal growth.

Physicochemical Landscape of 2-Pyrimidin-2-ylisoindolin-1-imine

A preliminary analysis of the molecule's structure is foundational to our solvent strategy.

-

Polarity: The molecule possesses distinct polar (pyrimidine, imine) and non-polar (aromatic rings) regions, suggesting it is a moderately polar compound. This duality indicates that a wide range of solvents, from polar aprotic to non-polar, could be viable.

-

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the imine group are primarily hydrogen bond acceptors. The absence of classic donors (like -OH or -NH2) suggests that protic solvents will interact differently than aprotic solvents.

-

Aromaticity: The presence of multiple aromatic rings suggests the potential for π-π stacking interactions, which can be influenced by the solvent's aromaticity.

This profile suggests that solvents like acetone, ethyl acetate, acetonitrile, and alcohols are excellent starting points for screening.

Systematic Solvent Selection Workflow

A multi-stage approach, moving from a broad screen to a refined selection, minimizes experimental overhead and maximizes the probability of success.

Caption: Workflow for systematic solvent screening.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Comprehensive Solubility Assessment

This protocol establishes the solubility profile, which is the foundation for all subsequent crystallization experiments.

Objective: To determine the approximate solubility of 2-Pyrimidin-2-ylisoindolin-1-imine in a diverse range of solvents at ambient and elevated temperatures.

Materials:

-

2-Pyrimidin-2-ylisoindolin-1-imine (amorphous or crude solid)

-

Selection of solvents (See Table 1)

-

2 mL glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Heating block or water bath

-

Analytical balance

Procedure:

-

Add a pre-weighed amount (e.g., 10 mg) of the compound to a 2 mL vial containing a stir bar.

-

Add the first solvent dropwise (e.g., in 50 µL increments) while stirring at room temperature.

-

Observe for complete dissolution. Record the volume of solvent required to dissolve the solid.

-

If the solid does not dissolve after adding 1 mL of solvent, consider it sparingly soluble.

-

For vials where the solid dissolved, place them on a heating block set to 50°C.

-

If the solid was sparingly soluble at room temperature, repeat the incremental addition of solvent at 50°C.

-

Calculate the approximate solubility in mg/mL at both temperatures and record the results in a table (see Table 2 for an example).

Table 1: Recommended Solvents for Initial Screening

| Solvent Class | Solvent | Boiling Point (°C) | Polarity Index | Key Interactions |

| Protic | Methanol | 65 | 5.1 | H-Bond Donor/Acceptor |

| Ethanol | 78 | 4.3 | H-Bond Donor/Acceptor | |

| Isopropanol | 82 | 3.9 | H-Bond Donor/Acceptor | |

| Aprotic Polar | Acetone | 56 | 5.1 | H-Bond Acceptor, Dipolar |

| Acetonitrile | 82 | 5.8 | H-Bond Acceptor, Dipolar | |

| Ethyl Acetate | 77 | 4.4 | H-Bond Acceptor, Ester | |

| Tetrahydrofuran (THF) | 66 | 4.0 | H-Bond Acceptor, Ether | |

| Aprotic Non-Polar | Toluene | 111 | 2.4 | Aromatic (π-π) |

| Heptane | 98 | 0.1 | van der Waals |

Table 2: Hypothetical Solubility Data for 2-Pyrimidin-2-ylisoindolin-1-imine

| Solvent | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) | Temperature Gradient (ΔS/ΔT) | Observations |

| Methanol | 65 | >100 | Low | High solubility, poor for cooling. |

| Ethanol | 40 | 85 | High | Good candidate for cooling. |

| Isopropanol | 15 | 50 | High | Excellent candidate for cooling. |

| Acetone | 70 | >100 | Low | High solubility, potential solvent for anti-solvent method. |

| Ethyl Acetate | 25 | 60 | High | Good candidate for cooling/evaporation. |

| Toluene | 5 | 15 | Moderate | Candidate for cooling. |

| Heptane | <1 | <1 | - | Insoluble, potential anti-solvent. |

| Water | <1 | <1 | - | Insoluble, potential anti-solvent. |

Protocol 2: Crystallization by Slow Evaporation

Principle: This technique gently increases the concentration of the solute towards supersaturation as the solvent evaporates, often yielding high-quality single crystals. It is best suited for solvents with moderate volatility and where the compound has good solubility.

Procedure:

-

Prepare a saturated or near-saturated solution of the compound in a chosen solvent (e.g., Ethyl Acetate) at room temperature.

-

Filter the solution through a 0.2 µm syringe filter into a clean vial to remove any particulate matter.

-

Cover the vial with a cap, and pierce the cap with 1-2 small holes using a needle. This controls the rate of evaporation.

-

Place the vial in a vibration-free location and allow it to stand undisturbed for several days.

-

Monitor periodically for crystal formation.

Protocol 3: Crystallization by Cooling (Thermal Gradient)

Principle: This method leverages a significant increase in solubility at higher temperatures. A saturated solution at a high temperature becomes supersaturated upon cooling, inducing crystallization. This is ideal for compounds with a high temperature coefficient of solubility.

Caption: The thermodynamic stages of crystallization.

Procedure:

-

Based on solubility data (Table 2), select a suitable solvent (e.g., Isopropanol).

-

Prepare a saturated solution at an elevated temperature (e.g., 50°C). Ensure all solid is completely dissolved.

-

Hot-filter the solution to remove any impurities.

-

Allow the solution to cool slowly to room temperature. A slower cooling rate generally produces larger, more well-ordered crystals. For very slow cooling, the vessel can be placed in an insulated container (e.g., a Dewar flask).

-

Once at room temperature, the solution can be further cooled in a refrigerator (4°C) to maximize the yield.

-

Collect the resulting crystals by filtration.

Protocol 4: Crystallization by Anti-Solvent Addition

Principle: This technique involves adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent. This reduces the overall solubility of the solute, inducing supersaturation and precipitation. This method is particularly useful when the compound is highly soluble in most solvents or is thermally sensitive.

Procedure:

-

Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Acetone).

-

Filter the solution.

-

Slowly add a miscible anti-solvent in which the compound is insoluble (e.g., Heptane or Water) dropwise to the solution while stirring.

-

Observe for the onset of turbidity (cloudiness), which indicates the point of nucleation.

-

Once turbidity appears, stop the addition of the anti-solvent and allow the solution to stir for a period to permit crystal growth. A small additional amount of anti-solvent can be added after some time to improve yield.

-

Collect the crystals by filtration.

Conclusion

The successful crystallization of 2-Pyrimidin-2-ylisoindolin-1-imine is an achievable goal through a systematic and logical approach. By beginning with a comprehensive understanding of the molecule's physicochemical properties and conducting a structured solvent screen, researchers can efficiently identify promising solvent systems. The protocols detailed herein for slow evaporation, cooling, and anti-solvent addition provide robust starting points for optimization. Each "hit" from these screens should be analyzed using techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine its solid-state properties, ensuring the selection of a stable and reproducible crystalline form for further development.

References

-

Blagden, N., & de Matas, M. (2003). Crystal engineering of active pharmaceutical ingredients to optimize solid-form properties. Advanced Drug Delivery Reviews, 55(5), 617-634. URL: [Link]

-

Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. URL: [Link]

-

Kempkes, M., & Flemmer, A. (2008). Practical guide to cooling crystallization. Chemical Engineering Progress, 104(3), 34-39. URL: [Link]

-

Thorat, A. A., & Dalvi, S. V. (2012). Antisolvent crystallization: A review. CrystEngComm, 14(20), 6693-6715. URL: [Link]

-

ICH Harmonised Tripartite Guideline. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

Application Note: Microwave-Assisted Synthesis of N-Heteroaryl Isoindolin-1-imines

Executive Summary

This Application Note details a robust, microwave-assisted protocol for the synthesis of N-heteroaryl isoindolin-1-imines (and their stable tautomers, 3-aminoisoindoles). These scaffolds are critical pharmacophores in medicinal chemistry, exhibiting potent activity as STAT3 inhibitors, antipsychotics, and anti-inflammatory agents.

Traditional thermal synthesis of isoindolines often suffers from prolonged reaction times (12–24 hours), harsh conditions (high boiling solvents like DMF), and difficult purification due to side-product formation (e.g., hydrolysis to isoindolin-1-ones).

The Microwave Advantage: By utilizing dielectric heating, this protocol achieves:

-

Reaction Rate Acceleration: Reduction of synthesis time from hours to minutes (typically 10–20 min).

-

Green Chemistry Compliance: Use of Ethanol (EtOH) or solvent-free conditions instead of DMF/DMSO.

-

Enhanced Selectivity: Kinetic control favoring the imine/amino-isoindole tautomer over the thermodynamically stable hydrolysis product (isoindolinone).

Scientific Foundation & Mechanism

The Chemistry of 2-Cyanobenzaldehyde Condensation

The synthesis relies on the condensation of 2-cyanobenzaldehyde with an N-heteroaryl amine (e.g., 2-aminopyridine, 3-aminopyrazole).

Mechanistic Pathway:

-

Nucleophilic Attack: The primary amine of the heteroaryl group attacks the aldehyde carbonyl of 2-cyanobenzaldehyde.

-

Imine Formation: Dehydration yields the intermediate Schiff base (aldimine).

-

Intramolecular Cyclization: The nitrogen of the formed imine (or the heteroaryl ring nitrogen, depending on basicity) facilitates nucleophilic attack on the adjacent nitrile (–CN) group.

-

Tautomerization: The resulting exo-imine rearranges to the stable 3-amino-1H-isoindole or isoindolin-1-imine form.

Critical Quality Attribute (CQA): The stability of the imine bond is moisture-sensitive. In the presence of water and heat, the imine moiety hydrolyzes to the isoindolin-1-one (phthalimidine). Microwave irradiation minimizes the time available for this competing hydrolysis.

Mechanistic Diagram (Graphviz)

Figure 1: Reaction pathway for the synthesis of isoindolin-1-imines. Note the competing hydrolysis pathway (dashed red) which is suppressed by rapid MW heating.

Materials & Equipment

Reagents

-

Substrate A: 2-Cyanobenzaldehyde (98% purity).

-

Substrate B: Heteroaryl Amine (e.g., 2-Aminopyridine, 2-Aminothiazole, 3-Amino-5-methylpyrazole).

-

Solvent: Ethanol (Absolute) or Isopropanol. Note: Avoid water to prevent hydrolysis.

-

Catalyst (Optional): Glacial Acetic Acid (AcOH) or Potassium Carbonate (K₂CO₃) - often catalyst-free in MW.

Equipment

-

Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Anton Paar Monowave) or Multi-mode system.

-

Requirement: IR temperature sensor and pressure control (0–20 bar).

-

-

Vessels: 10 mL or 30 mL Borosilicate glass vials with crimp/snap caps (PTFE/Silicone septa).

-

Analysis: LC-MS (ESI+), ¹H-NMR (DMSO-d₆).

Experimental Protocol

Protocol A: Catalyst-Free Microwave Synthesis (Green Method)

This protocol is optimized for atom economy and ease of workup .

Step 1: Preparation

-

In a 10 mL microwave vial, charge 2-cyanobenzaldehyde (1.0 mmol, 131 mg).

-

Add the Heteroaryl Amine (1.0 mmol, 1.0 equiv).

-

Add Ethanol (2.0 mL).

-

Add a magnetic stir bar. Cap the vial securely.

-

Expert Tip: If the amine is a liquid, add it last. If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

-

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

-

Control Mode: Standard (Temperature Control).

-

Temperature: 110 °C.

-

Hold Time: 15 minutes.

-

Pre-stirring: 30 seconds (Low speed).

-

Pressure Limit: 250 psi (17 bar).

-

Power: Dynamic (Max 200 W).

Step 3: Workup (Precipitation)

-

Allow the vial to cool to 50 °C inside the reactor (air jet cooling).

-

Remove the vial and let it stand at room temperature for 30 minutes.

-

Observation: The product often crystallizes directly from the cooling ethanol solution.

-

If no precipitate forms, cool in an ice bath (0 °C) for 15 minutes.

-

Filter the solid under vacuum using a sintered glass funnel.

-

Wash the cake with cold Ethanol (2 x 1 mL) and Diethyl Ether (2 x 2 mL).

-

Dry under vacuum.

Step 4: Characterization

-

Yield Calculation: Expected range 75–92%.

-

Purity Check: LC-MS. Look for [M+H]⁺ peak.

-

Structure Validation: ¹H-NMR.

-

Key Signal: Absence of aldehyde proton (~10 ppm). Presence of broad NH signal (if tautomer exists) or characteristic imine shifts.

-

Optimization & Data Analysis

The following table summarizes the optimization of reaction conditions for the coupling of 2-cyanobenzaldehyde with 2-aminopyridine.

| Entry | Solvent | Temp (°C) | Time (min) | Catalyst | Yield (%) | Notes |

| 1 | Ethanol | Reflux (78) | 360 | None | 45 | Slow, incomplete conversion. |

| 2 | DMF | 140 | 180 | None | 60 | Difficult workup, some hydrolysis. |

| 3 | Ethanol | 110 (MW) | 15 | None | 88 | Optimal. Clean precipitation. |

| 4 | Ethanol | 130 (MW) | 10 | AcOH | 82 | Slightly lower yield due to side products. |

| 5 | Water | 100 (MW) | 10 | None | 30 | Major product was isoindolin-1-one (Hydrolysis). |

Workflow Diagram

Figure 2: Optimized experimental workflow for the microwave-assisted synthesis.

Troubleshooting & Expert Insights

Hydrolysis Management

The most common failure mode is the conversion of the desired isoindolin-1-imine to the isoindolin-1-one (oxygen analog).

-

Symptom: LC-MS shows a mass of [M+H]⁺ + 1 (or +18 depending on ionization) relative to expected, or NMR shows a carbonyl shift rather than imine/enamine character.

-

Solution: Ensure Ethanol is "Absolute" grade. Store amine substrates in desiccators. If hydrolysis persists, switch to Acetonitrile (MeCN) as the solvent, as it is non-protic, though solubility may decrease.

Regioselectivity with Unsymmetrical Amines

When using heteroaryl amines with multiple nucleophilic sites (e.g., 3-aminotriazole), mixtures may occur.

-

Insight: The microwave dielectric effect couples strongly with the most polar transition state. Generally, the most nucleophilic exocyclic amine reacts with the aldehyde first.

-

Validation: Use 2D-NMR (HMBC) to confirm the cyclization point on the heteroaryl ring.

Safety Note: Pressure

Ethanol at 110 °C generates internal pressure (~2–4 bar). Always use vessels rated for at least 15 bar and ensure the microwave safety interlocks are functional.

References

-

Microwave-Assisted Synthesis of Nitrogen Heterocycles

- Source: Beilstein Journal of Organic Chemistry

-

Relevance: foundational review of MW effects on heterocycle formation.

-

Link:

-

Multifaceted Behavior of 2‐Cyanobenzaldehyde in the Synthesis of Isoindolinones and Rel

-

Microwave-Assisted Reductive Amination and Cycliz

- Source: MDPI (Molecules/Processes)

- Relevance: Discusses the condensation kinetics of aldehydes and amines under MW irradi

-

Link:

-

Selective Heteroaryl N-Oxidation and Functionaliz

- Source: N

- Relevance: Provides context on the stability and reactivity of N-heteroaryl systems in oxid

-

Link:

Sources

Troubleshooting & Optimization

Improving solubility of 2-Pyrimidin-2-ylisoindolin-1-imine in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical hurdles associated with 2-Pyrimidin-2-ylisoindolin-1-imine .

This rigid, highly crystalline heterocyclic compound frequently presents severe solubility bottlenecks. The following troubleshooting guide synthesizes structural chemistry principles with field-proven formulation protocols to ensure your high-throughput screening (HTS) and biological assays yield accurate, reproducible data.

Section 1: Fundamental Solubility Diagnostics (The "Why")

Q1: Why is 2-Pyrimidin-2-ylisoindolin-1-imine so difficult to dissolve, even in 100% DMSO?

A: The insolubility is a direct consequence of the molecule's structural thermodynamics. The isoindolin-1-imine core coupled with a pyrimidin-2-yl group creates a highly planar, aromatic system. This planarity promotes strong intermolecular

While Dimethyl Sulfoxide (DMSO) is an excellent polar aprotic solvent, overcoming this initial lattice energy requires kinetic intervention. Additionally, DMSO is highly hygroscopic. Even trace amounts of absorbed atmospheric water drastically reduce its solvating power for lipophilic compounds because cavity formation in the solvent—a necessary thermodynamic step for dissolution—becomes significantly more difficult in wet DMSO compared to anhydrous DMSO[1].

Q2: What is "DMSO Shock" and why does my compound precipitate when added to cell media? A: "DMSO shock" is a localized supersaturation event[2]. When you pipette a concentrated DMSO stock of 2-Pyrimidin-2-ylisoindolin-1-imine into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The lipophilic compound is suddenly stripped of its solvation shell before it can evenly disperse, causing immediate aggregation and precipitation. This phenomenon is a primary cause of underestimated biological activity and flawed structure-activity relationship (SAR) data in drug discovery[3][4].

Section 2: Solubilization Workflow & Visualization

Below is the self-validating decision matrix you should follow when preparing stocks of highly crystalline heterocycles.

Fig 1. Systematic troubleshooting workflow for solubilizing rigid heterocyclic compounds in DMSO.

Section 3: Experimental Protocols (The "How")

Protocol A: Optimized Preparation of Anhydrous DMSO Stock

To prevent water-induced precipitation, the initial stock preparation must be strictly controlled[5].

-

Solvent Selection: Pierce a fresh, unopened bottle of Anhydrous DMSO (≤0.005% water) using a dry syringe. Causality: Minimizing initial water content prevents the synergistic enhancement of precipitation caused by H2O-DMSO non-ideal mixture properties[1].

-

Compound Addition: Weigh the required mass of 2-Pyrimidin-2-ylisoindolin-1-imine into a sterile, amber glass vial (to prevent potential photolytic degradation).

-

Mechanical Agitation: Add the anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex vigorously for 60 seconds.

-

Thermal & Acoustic Intervention: If the solution remains cloudy, place the vial in a water bath at 37°C to 50°C for 10-15 minutes, followed immediately by low-energy bath sonication for 5-10 minutes. Causality: Heat provides the thermodynamic energy to break the

lattice bonds, while sonication provides mechanical cavitation to physically disrupt micro-aggregates[1][2]. -

Verification: Inspect visually against a dark background. The solution must be completely optically clear.

Protocol B: Mitigating "DMSO Shock" in Aqueous Assays

When diluting your stock into cell culture media or enzymatic buffers, use the "Pre-Spike" method to maintain solubility[6].

-

Calculate Final Concentration: Determine the maximum tolerated DMSO concentration for your specific cell line (typically 0.1% - 0.5%)[7].

-

Buffer Pre-Spiking: Before adding the compound, spike your bulk aqueous medium with neat DMSO to reach just below the final target DMSO concentration. Causality: Pre-conditioning the buffer reduces the steep solvent gradient that causes rapid compound crashing.

-

Dropwise Addition: While gently vortexing or stirring the pre-spiked medium, add the concentrated 2-Pyrimidin-2-ylisoindolin-1-imine stock dropwise .

-

Alternative Formulation: If precipitation still occurs, utilize a co-solvent strategy. Pre-mix the DMSO stock with a surfactant (e.g., Tween 80) or complexing agent (e.g., Hydroxypropyl-

-cyclodextrin) before aqueous dilution[3][7].

Section 4: Data Presentation & Strategy Comparison